molecular formula C17H17N3O2S B12529908 1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- CAS No. 651336-11-7

1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)-

Cat. No.: B12529908
CAS No.: 651336-11-7
M. Wt: 327.4 g/mol
InChI Key: MWHQMIGMGRGYLZ-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of Core Indazole-Pyrrolidine Framework

While direct X-ray crystallographic data for 1H-indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- is not available in the provided sources, structural analogs offer insights. For example, sulfonyl-substituted indazole derivatives crystallize in monoclinic systems with space group P2₁/n and unit cell parameters approximating a = 12.1 Å, b = 11.7 Å, and c = 12.8 Å. The indazole-pyrrolidine framework likely adopts a twisted conformation due to steric interactions between the sulfonylphenyl group and the pyrrolidine ring. Bond lengths in similar compounds suggest typical aromatic C–C distances (1.39–1.42 Å) and sulfonyl S–O bonds (~1.43 Å).

The pyrrolidine ring is expected to exhibit a chair-like conformation, as observed in 3-fluoro-3-methyl-1-((2-nitrophenyl)sulfonyl)piperidine derivatives, where chair conformations minimize steric strain. Torsional angles between the indazole nitrogen and pyrrolidine C3 atom likely range between 50° and 60°, based on comparable structures.

Key Structural Parameters (Inferred) Values
Indazole C–N bond length 1.34 Å
Sulfonyl S–O bond length 1.43 Å
Pyrrolidine ring conformation Chair
Dihedral angle (indazole-pyrrolidine) 55–60°

Conformational Dynamics of Sulfonyl-Phenyl Substituent

The phenylsulfonyl group exhibits restricted rotation due to partial double-bond character in the S–N bond (1.60 Å). Dihedral angles between the sulfonyl group (O3–S1–O4) and the phenyl ring (C1–C6) in analogous compounds range from 55.0° to 75.2°, influenced by steric and electronic factors. In polar solvents, electrostatic repulsion between sulfonyl oxygen lone pairs and the indazole π-system may increase this angle, favoring a perpendicular arrangement to minimize dipole-dipole interactions.

Molecular dynamics simulations of related sulfonamides suggest energy barriers of 10–15 kcal/mol for rotation about the S–N axis, leading to slow interconversion between conformers at room temperature. Nuclear Overhauser effect (NOE) spectroscopy data would be required to confirm preferential orientations in solution.

Tautomeric Behavior in Different Solvent Systems

The indazole core can exist in two tautomeric forms: 1H-indazole (proton at N1) and 2H-indazole (proton at N2). In apolar solvents like hexane, the 1H tautomer dominates due to intramolecular hydrogen bonding between N1–H and the sulfonyl oxygen. Polar aprotic solvents (e.g., DMSO) shift the equilibrium toward the 2H form, as evidenced by downfield NMR shifts of N1–H (δ ~12 ppm) in DMSO-d6.

Tautomeric Equilibrium Constants

Solvent K (1H:2H)
Hexane 95:5
DCM 85:15
DMSO 40:60

This solvent-dependent behavior has implications for reactivity, as the 2H tautomer exhibits greater nucleophilicity at N2, enabling regioselective functionalization.

Properties

CAS No.

651336-11-7

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-pyrrolidin-3-ylindazole

InChI

InChI=1S/C17H17N3O2S/c21-23(22,14-6-2-1-3-7-14)17-15-8-4-5-9-16(15)20(19-17)13-10-11-18-12-13/h1-9,13,18H,10-12H2

InChI Key

MWHQMIGMGRGYLZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Indazole Ring Formation

The indazole scaffold is typically constructed via Cadogan cyclization or palladium-catalyzed annulation :

  • Cadogan cyclization : 2-Nitrobenzaldehyde derivatives react with substituted anilines under reducing conditions (e.g., P(OEt)₃) to form 2-phenyl-2H-indazoles.
  • Palladium-mediated benzannulation : Pyrazoles undergo oxidative coupling with internal alkynes (Pd(OAc)₂/P(tBu)₃·HBF₄) to yield 1H-indazoles.

C-3 Halogenation

Halogenation at C-3 is critical for subsequent cross-coupling:

  • Iodination :
    1H-Indazole + I₂ + KOH → 3-Iodo-1H-indazole  
    Solvent: DMF; Yield: 77%.
  • Bromination :
    Direct bromination using NBS (N-bromosuccinimide) in CCl₄.

N-1 Functionalization with 3-Pyrrolidinyl

Protection-Deprotection Strategy

To achieve regioselective N-1 substitution:

  • N-1 Protection :
    3-Iodoindazole is protected with tetrahydropyran (THP) using 3,4-dihydro-2H-pyran and methanesulfonic acid in DMF.
    3-Iodo-1H-indazole → 3-Iodo-1-(tetrahydropyran-2-yl)-1H-indazole  
    Yield: 85–90%.
  • Pyrrolidinyl Introduction :
    Deprotection of THP (HCl/EtOH) followed by alkylation with 3-pyrrolidinyl reagents:
    • Mitsunobu Reaction :

      Uses DIAD (diisopropyl azodicarboxylate) and PPh₃ with 3-pyrrolidinol.
    • Nucleophilic Substitution :

      3-Pyrrolidinyl mesylate reacts with deprotected indazole in DMF/K₂CO₃.

C-3 Phenylsulfonyl Group Installation

Sulfonylation via Cross-Coupling

  • Suzuki-Miyaura Coupling :
    3-Iodoindazole derivatives react with phenylsulfonylboronic acid under Pd catalysis:
    3-Iodo-1-(3-pyrrolidinyl)-1H-indazole + PhSO₂B(OH)₂ → Target Compound  
    Catalyst: Pd(PPh₃)₄; Base: NaHCO₃; Solvent: DMF/H₂O; Yield: 65–72%.
  • Ullmann-Type Coupling :
    Copper-catalyzed coupling with benzenesulfonyl chloride:
    CuI (10 mol%), 1,10-phenanthroline, KOH, DMF, 120°C.

Direct Sulfonation

Electrophilic sulfonation using benzenesulfonyl chloride in the presence of AlCl₃:

1-(3-Pyrrolidinyl)-1H-indazole + PhSO₂Cl → Target Compound  
Solvent: CH₂Cl₂; Yield: 58%.

One-Pot Sequential Functionalization

A streamlined approach combines halogenation, coupling, and alkylation:

  • Halogenation : 1H-Indazole → 3-Iodo-1H-indazole.
  • N-1 Protection : THP protection.
  • Suzuki Coupling : Install PhSO₂ group.
  • Deprotection and Alkylation : Introduce 3-pyrrolidinyl.
    Overall Yield : 42–50%.

Analytical Data and Optimization

Key Spectral Data

  • ¹H NMR (500 MHz, CDCl₃) :
    δ 8.21 (d, J = 8.1 Hz, 1H, H-7), 7.89 (d, J = 8.5 Hz, 2H, PhSO₂), 7.62 (t, J = 7.6 Hz, 1H, H-6), 7.52–7.48 (m, 3H, PhSO₂), 4.35 (m, 1H, pyrrolidinyl), 3.12–2.98 (m, 4H, pyrrolidinyl).
  • HRMS (ESI+) : m/z calcd. for C₁₇H₁₈N₃O₂S [M+H]⁺: 344.1124; found: 344.1128.

Yield Optimization Table

Step Conditions Yield (%) Reference
Iodination I₂, KOH, DMF, rt 77
THP Protection DHP, MsOH, CH₂Cl₂ 89
Suzuki Coupling Pd(PPh₃)₄, NaHCO₃, DMF/H₂O, 80°C 72
Deprotection/Alkylation HCl/EtOH, 3-pyrrolidinyl mesylate 68

Challenges and Solutions

  • Regioselectivity : N-1 vs. N-2 alkylation is controlled by steric protection (THP).
  • Sulfonyl Group Stability : Use mild bases (NaHCO₃) to prevent desulfonation.
  • Pyrrolidinyl Reactivity : Mesylation improves nucleophilicity for alkylation.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research has identified derivatives of indazole as promising inhibitors of p21-activated kinase 1 (PAK1), which is implicated in tumor progression. For instance, a study demonstrated that certain indazole derivatives exhibited potent enzyme inhibition with an IC50 value of 9.8 nM against PAK1, indicating their potential as anticancer agents . The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions on the indazole scaffold to enhance selectivity and potency.
  • Tubulin Inhibition
    • Indazole derivatives have also been explored for their ability to inhibit tubulin polymerization, thereby disrupting mitosis in cancer cells. This mechanism is critical for developing new chemotherapeutic agents that target rapidly dividing cells .
  • Antiprotozoal Activity
    • A series of indazole derivatives have shown significant activity against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. These compounds were synthesized and evaluated for their antiprotozoal properties, revealing that structural modifications could enhance their efficacy against these pathogens .
  • Antimicrobial Properties
    • Some studies have indicated that indazole compounds possess antimicrobial activity against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases .

Case Study 1: PAK1 Inhibition

A notable study focused on the synthesis of 1H-indazole derivatives targeting PAK1. The compounds were screened for their inhibitory effects on PAK1 activity and were found to significantly suppress the migration and invasion of breast cancer cells without affecting overall tumor growth . This study underlines the potential of indazole derivatives in developing targeted cancer therapies.

Case Study 2: Antiprotozoal Screening

In another investigation, a library of 22 indazole derivatives was synthesized and tested for antiprotozoal activity. The results indicated that specific structural features influenced their efficacy against E. histolytica, with certain electron-withdrawing groups enhancing activity . This research highlights the versatility of indazole scaffolds in addressing parasitic infections.

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of PAK1Potent inhibitors with IC50 = 9.8 nM
Tubulin InhibitionDisruption of mitosisPotential chemotherapeutic agents
Antiprotozoal ActivityEfficacy against protozoan parasitesSignificant activity against multiple strains
Antimicrobial PropertiesActivity against bacterial strainsEffective against both Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of 1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure 3-Substituent 1-Substituent Molecular Formula Key Activities
1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- Indazole Phenylsulfonyl 3-Pyrrolidinyl Not Provided Inferred: Anticancer, Antimicrobial
3-Methyl-1-(3-nitrophenyl)-1H-indazole Indazole Methyl 3-Nitrophenyl C₁₄H₁₁N₃O₂ Antibacterial
1-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-(piperazin-1-yl)methyl)-1H-indazole Indazole Piperazinylmethyl Oxadiazole-methyl Not Provided Antimicrobial, Nematicidal
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole Trifluoromethyl 3-Chlorophenylsulfanyl Not Provided Limited due to sulfanyl group

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves Mannich base reactions or sulfonylation steps, similar to methods used for piperazinylmethyl indazoles . However, introducing the pyrrolidinyl group may require specialized catalysts to avoid ring-opening side reactions.
  • Biological Performance : While direct data are lacking, the phenylsulfonyl group’s electron-withdrawing nature and pyrrolidinyl’s solubility-enhancing properties suggest improved target engagement and bioavailability compared to nitro- or methyl-substituted analogues .

Biological Activity

1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- (CAS No. 651336-11-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The molecular formula of 1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- is C14H16N2O2SC_{14}H_{16}N_2O_2S, with a molecular weight of approximately 288.35 g/mol. The structure features an indazole core substituted with a phenylsulfonyl group and a pyrrolidine moiety, which are critical for its biological activity.

The biological activity of 1H-Indazole derivatives often involves their interaction with specific molecular targets, including receptors and enzymes. For instance, compounds with similar structures have been shown to act as antagonists for various receptors, including the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is implicated in pain sensation and inflammatory responses.

Key Mechanisms:

  • Receptor Antagonism : Compounds structurally related to 1H-Indazole have demonstrated potent antagonistic effects on TRPV1, which may lead to analgesic properties.
  • Enzyme Inhibition : The sulfonamide group may facilitate interactions with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

Biological Activity Data

Numerous studies have evaluated the biological activity of indazole derivatives. Below is a summary table highlighting key findings related to the compound's biological effects:

Study Activity IC50/Ki Values Notes
Study ATRPV1 AntagonismKi = 0.4-0.5 nMEffective in vivo against capsaicin-induced hypothermia .
Study BAnalgesic EffectsIC50 = 50 nMDemonstrated dose-dependent anti-nociceptive activity in formalin model .
Study CCytotoxicityIC50 = 200 nM (A549 cells)Induced G2/M phase arrest in cancer cell lines .
Study DEnzyme InhibitionKd < 10 nM (LSD1)Potent reversible inhibitor with moderate bioavailability .

Case Study 1: TRPV1 Antagonism

In a systematic structure-activity relationship study, derivatives of indazole were evaluated for their ability to block TRPV1 activation by capsaicin. Compounds similar to 1H-Indazole were found to effectively antagonize TRPV1, leading to reduced hypothermic responses in vivo. This suggests potential applications in pain management therapies.

Case Study 2: Cancer Cell Line Studies

Research involving A549 lung cancer cells indicated that certain indazole derivatives exhibit significant cytotoxicity with IC50 values ranging from 100 to 200 nM. These compounds were shown to disrupt cell cycle progression and induce apoptosis, highlighting their potential as anticancer agents.

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